5-{(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-BUTYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Overview
Description
5-{(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-BUTYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyrazole ring, and a thioxotetrahydroimidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-BUTYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the pyrazole ring and the bromophenyl group. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, followed by its attachment to the pyrazole ring.
Formation of the Thioxotetrahydroimidazol-4-one Core: This involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxotetrahydroimidazol-4-one structure.
Final Coupling Reaction: The final step is the coupling of the bromophenyl-pyrazole intermediate with the thioxotetrahydroimidazol-4-one core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-BUTYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The double bond in the pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-BUTYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromophenyl group but lacks the pyrazole and thioxotetrahydroimidazol-4-one structures.
Bromfenac: A non-steroidal anti-inflammatory drug with a bromophenyl group.
Bromantane: A stimulant and adaptogen with a bromophenyl group.
Uniqueness
5-{(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-BUTYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of a bromophenyl group, a pyrazole ring, and a thioxotetrahydroimidazol-4-one core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
5-[(E)-[3-(4-bromophenyl)pyrazol-4-ylidene]methyl]-3-butyl-4-hydroxy-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4OS/c1-2-3-8-22-16(23)14(20-17(22)24)9-12-10-19-21-15(12)11-4-6-13(18)7-5-11/h4-7,9-10,23H,2-3,8H2,1H3,(H,20,24)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKOOBHAYDSFJG-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(NC1=S)C=C2C=NN=C2C3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(NC1=S)/C=C/2\C=NN=C2C3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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